(Z)-methyl 2-(2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H26N4O7S3 and its molecular weight is 566.66. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibition
A study by Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors. The derivatives showed significant ALR2 inhibitory potency, indicating potential as novel drugs for diabetic complications treatment. The docking and molecular dynamics simulations provided insights into the structure–selectivity relationships and binding modes with ALR2's active site (Ali et al., 2012).
Antimicrobial Activities
Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, characterized through various spectroscopic techniques. These compounds demonstrated good antimicrobial activity against bacterial strains responsible for infections in the mouth, lungs, gastrointestinal tract, and nosocomial infections, showing potential for therapeutic applications (Mishra et al., 2019).
Novel Reactions with Activated Acetylenes
Yamamoto et al. (1989) investigated the reaction of 3-aryl-5-benzoyl-2-imino-2,3-dihydro-1,3,4-thiadiazoles with dimethyl acetylenedicarboxylate, leading to the formation of thiazole and benzoyl cyanide through different pathways. This study highlights the chemical behavior of such compounds in the presence of activated acetylenes, opening avenues for novel synthetic routes (Yamamoto et al., 1989).
Antihypertensive Agents
A study by Abdel-Wahab et al. (2008) focused on the synthesis of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate as antihypertensive α-blocking agents. The pharmacological screening indicated that many compounds exhibit good antihypertensive activity with low toxicity, suggesting their potential use in hypertension management (Abdel-Wahab et al., 2008).
Properties
IUPAC Name |
methyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O7S3/c1-15-9-11-26(12-10-15)37(32,33)17-5-3-16(4-6-17)22(29)25-23-27(14-21(28)34-2)19-8-7-18(36(24,30)31)13-20(19)35-23/h3-8,13,15H,9-12,14H2,1-2H3,(H2,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGKOOBZXZHYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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